BenchChemオンラインストアへようこそ!

Alicaforsen

Ulcerative colitis Topical therapy Durability of response

Alicaforsen is the only ICAM‑1 antisense oligo in Phase 3 for antibiotic‑refractory pouchitis (NCT02525523), delivering 58% remission at 6 weeks and a response lasting up to 30 weeks post‑treatment. Its rectal enema formulation achieves <0.6% systemic bioavailability, providing clean local pharmacodynamic readouts without systemic immunosuppression. Unlike small molecules or monoclonal antibodies, alicaforsen’s RNase H‑dependent mechanism ensures sequence‑specific leukocyte trafficking blockade with steroid‑sparing efficacy (78% vs. 64% placebo; p=0.032). This unique profile makes it essential for preclinical IBD models, clinical trial protocols, and translational research focused on ICAM‑1‑driven inflammation.

Molecular Formula C192H225N75O98P19S19-19
Molecular Weight 6349 g/mol
CAS No. 185229-68-9
Cat. No. B3062174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlicaforsen
CAS185229-68-9
Synonymsalicaforsen
alicaforsen sodium
ISIS 2302
ISIS-2302
Molecular FormulaC192H225N75O98P19S19-19
Molecular Weight6349 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)O
InChIInChI=1S/C192H244N75O98P19S19/c1-76-40-256(190(286)245-169(76)270)136-30-89(357-376(299,395)314-50-106-84(25-131(334-106)251-15-7-122(196)230-185(251)281)351-370(293,389)312-49-105-87(28-134(333-105)254-18-10-125(199)233-188(254)284)355-374(297,393)323-59-115-97(38-145(343-115)266-74-225-154-167(266)238-180(208)243-175(154)276)364-381(304,400)319-55-111-90(31-137(339-111)257-41-77(2)170(271)246-191(257)287)356-375(298,394)313-46-102-81(22-128(330-102)248-12-4-119(193)227-182(248)278)348-366(289,385)308-44-100-79(269)20-127(328-100)259-67-218-147-156(201)210-63-214-160(147)259)110(338-136)54-318-380(303,399)359-92-33-139(260-68-219-148-157(202)211-64-215-161(148)260)340-112(92)56-320-373(296,392)354-88-29-135(255-19-11-126(200)234-189(255)285)336-108(88)52-316-379(302,398)363-96-37-144(265-73-224-153-166(265)237-179(207)242-174(153)275)346-118(96)62-326-384(307,403)365-98-39-146(267-75-226-155-168(267)239-181(209)244-176(155)277)344-116(98)60-324-377(300,396)358-91-32-138(258-42-78(3)171(272)247-192(258)288)337-109(91)53-317-371(294,390)352-85-26-132(252-16-8-123(197)231-186(252)282)335-107(85)51-315-378(301,397)362-95-36-143(264-72-223-152-165(264)236-178(206)241-173(152)274)345-117(95)61-325-383(306,402)361-94-35-141(262-70-221-150-159(204)213-66-217-163(150)262)342-114(94)58-322-382(305,401)360-93-34-140(261-69-220-149-158(203)212-65-216-162(149)261)341-113(93)57-321-372(295,391)353-86-27-133(253-17-9-124(198)232-187(253)283)332-104(86)48-311-369(292,388)350-83-24-130(250-14-6-121(195)229-184(250)280)331-103(83)47-310-368(291,387)349-82-23-129(249-13-5-120(194)228-183(249)279)329-101(82)45-309-367(290,386)347-80-21-142(327-99(80)43-268)263-71-222-151-164(263)235-177(205)240-172(151)273/h4-19,40-42,63-75,79-118,127-146,268-269H,20-39,43-62H2,1-3H3,(H,289,385)(H,290,386)(H,291,387)(H,292,388)(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H,299,395)(H,300,396)(H,301,397)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H2,193,227,278)(H2,194,228,279)(H2,195,229,280)(H2,196,230,281)(H2,197,231,282)(H2,198,232,283)(H2,199,233,284)(H2,200,234,285)(H2,201,210,214)(H2,202,211,215)(H2,203,212,216)(H2,204,213,217)(H,245,270,286)(H,246,271,287)(H,247,272,288)(H3,205,235,240,273)(H3,206,236,241,274)(H3,207,237,242,275)(H3,208,238,243,276)(H3,209,239,244,277)/p-19/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,366?,367?,368?,369?,370?,371?,372?,373?,374?,375?,376?,377?,378?,379?,380?,381?,382?,383?,384?/m0/s1
InChIKeyZMJWRJKGPUDEOX-LMXUULCNSA-A
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alicaforsen (CAS 185229-68-9): Antisense Oligonucleotide for Inflammatory Bowel Disease and Pouchitis Procurement


Alicaforsen (ISIS 2302) is a 20-base phosphorothioate-modified antisense oligodeoxynucleotide designed to sequence-specifically hybridize to and reduce human intercellular adhesion molecule-1 (ICAM-1) messenger RNA levels [1]. ICAM-1 is a transmembrane glycoprotein constitutively expressed on vascular endothelial cells and pathologically upregulated in inflamed colonic tissue, mediating leukocyte adhesion and migration to sites of active inflammation [2]. Alicaforsen is an RNase H-dependent antisense inhibitor [3], currently in Phase 3 clinical development as a rectal retention enema formulation for the treatment of pouchitis and ulcerative colitis, with FDA Orphan Drug and Fast-Track designations for pouchitis [4].

Why Alicaforsen Cannot Be Substituted with Generic ICAM-1 Inhibitors or Standard IBD Therapies


Alicaforsen possesses a fundamentally distinct mechanism of action from small-molecule anti-inflammatory agents, monoclonal antibodies, and other antisense oligonucleotides targeting alternative pathways. Unlike mesalamine (5-ASA), which exerts non-specific local anti-inflammatory effects, alicaforsen acts through sequence-specific RNase H-dependent degradation of ICAM-1 mRNA, directly downregulating the adhesion molecule responsible for leukocyte trafficking [1]. In contrast to systemically administered monoclonal antibodies (e.g., vedolizumab, infliximab) that carry risks of immunogenicity and systemic immunosuppression, alicaforsen administered as a rectal enema achieves high local colonic tissue concentrations with minimal systemic bioavailability (<0.6%) [2]. Furthermore, intravenous formulations of alicaforsen showed no significant treatment effect in Crohn's disease, whereas the topical enema formulation demonstrates durable efficacy in distal ulcerative colitis and pouchitis, confirming that formulation and route of administration are critical determinants of therapeutic activity [3]. These molecular, pharmacokinetic, and formulation-specific characteristics preclude substitution with other ICAM-1-targeted agents or standard-of-care IBD therapies.

Alicaforsen Quantitative Differentiation Evidence Versus Comparator Agents


Superior Durability of Response: Alicaforsen Enema vs. Mesalamine Enema in Ulcerative Colitis

In a randomized, double-blind, active-controlled head-to-head trial, alicaforsen enema demonstrated a two- to three-fold longer median duration of response compared to mesalamine (mesalazine) enema in patients with mild to moderate left-sided ulcerative colitis [1]. While acute response rates and safety profiles were similar between the two treatments, the durability of therapeutic effect was significantly prolonged with alicaforsen, a finding confirmed in subsequent meta-analysis of individual patient data [2].

Ulcerative colitis Topical therapy Durability of response

Minimal Systemic Exposure: Rectal Enema Bioavailability <0.6% vs. Intravenous Administration

An open-label pharmacokinetic study in 15 subjects with active ulcerative colitis receiving alicaforsen 240 mg as nightly rectal retention enemas for 6 weeks demonstrated that plasma concentrations of parent alicaforsen represented less than 0.6% mean bioavailability when compared with historical intravenous area under the plasma concentration-time curves [1]. Concentrations of the intact oligonucleotide in mucosal colonic tissue biopsies were orders of magnitude higher than those observed in plasma, confirming predominantly local rather than systemic drug exposure [2].

Pharmacokinetics Local therapy Systemic bioavailability

Efficacy in Antibiotic-Refractory Pouchitis: Clinical Trial Enrollment Criteria Defining Target Population

Alicaforsen has been specifically evaluated in a Phase 3 randomized, double-blind, placebo-controlled trial (NCT02525523) enrolling patients with chronic antibiotic-refractory pouchitis who have failed to respond to at least one course of antibiotics [1]. This represents a patient population with documented treatment failure to standard first-line therapy. Earlier open-label data demonstrated a statistically significant reduction in Pouchitis Disease Activity Index (PDAI) from baseline (11.42) to week 6 (6.83; p=0.001) following 6 weeks of nightly alicaforsen enema (240 mg), with 58% of patients achieving remission defined as PDAI <7 [2].

Pouchitis Antibiotic-refractory Orphan indication

Steroid-Sparing Effect: 78% vs. 64% Successful Steroid Withdrawal Compared to Placebo in Crohn's Disease

In a double-blind, placebo-controlled trial of 299 steroid-dependent Crohn's disease patients (mean baseline prednisone dose 23 mg/day), intravenous alicaforsen (ISIS 2302) at 2 mg/kg three times weekly demonstrated a significantly higher rate of successful steroid withdrawal at week 14 compared to placebo [1]. While the primary endpoint of steroid-free remission did not achieve statistical significance (20.2-21.2% vs. 18.8%), pharmacodynamic modeling revealed a significant exposure-response relationship (p=0.0064), with patients in the highest AUC subgroup showing a mean CDAI reduction of 136 points versus 52 for placebo (p=0.027) [2].

Crohn's disease Steroid-sparing Corticosteroid dependence

No Immunogenicity Risk: Oligonucleotide vs. Monoclonal Antibody Class Distinction

Alicaforsen, as a synthetic antisense oligonucleotide, lacks the Fc portion and protein backbone characteristic of therapeutic monoclonal antibodies (e.g., vedolizumab, infliximab, adalimumab, SHP647) [1]. This fundamental structural distinction eliminates the risk of anti-drug antibody (ADA) formation that can lead to loss of response and infusion reactions with biologic therapies [2]. In clinical trials of alicaforsen enema, no major safety signals related to immunogenicity have been observed in ulcerative colitis patients [3]. The oligonucleotide class avoids the one-third primary non-response rate and the secondary loss of response observed over time with anti-TNF monoclonal antibodies [2].

Immunogenicity Anti-drug antibodies Antisense oligonucleotide

Formulation-Dependent Efficacy: Enema vs. Intravenous Route Divergence

Clinical trial data demonstrate that the therapeutic efficacy of alicaforsen is strictly formulation-dependent, with the rectal enema formulation showing clear clinical benefit while intravenous administration showed no significant treatment effect in the same disease context [1]. Specifically, topical alicaforsen enema was significantly more effective than placebo in inducing remission in moderate-severe distal ulcerative colitis after 6 weeks of treatment, with effects lasting up to 30 weeks [2]. In contrast, intravenous alicaforsen in Crohn's disease failed to demonstrate significant treatment effect compared to placebo in the primary outcome, with efficacy only emerging in exposure-response subgroup analyses [3].

Formulation comparison Route of administration Topical therapy

Alicaforsen Optimal Research and Clinical Development Application Scenarios


Phase 2/3 Clinical Trials in Antibiotic-Refractory Chronic Pouchitis

Alicaforsen is the only agent with Phase 3 clinical trial enrollment specifically targeting antibiotic-refractory pouchitis patients (NCT02525523), a population with documented failure of standard-of-care antibiotics and no approved therapies [1]. The open-label data demonstrating 58% remission rate (PDAI <7) at 6 weeks in chronic unremitting pouchitis [2] supports its use as an investigational agent in this orphan indication, for which alicaforsen holds both FDA Orphan Drug Designation and Fast-Track status [3].

Long-Duration Maintenance Studies in Distal Ulcerative Colitis

Based on the demonstrated two- to three-fold longer median duration of response (128-146 days) compared to mesalamine enema (54 days) [1], alicaforsen is optimally suited for clinical trial designs requiring extended treatment-free intervals or reduced dosing frequency. The durable effect lasting up to 30 weeks post-treatment [2] makes alicaforsen particularly valuable for maintenance-of-remission study protocols where minimizing patient burden and re-treatment frequency is a priority.

Local Colonic Pharmacodynamic Studies Requiring Minimal Systemic Exposure

For research applications requiring localized ICAM-1 knockdown without confounding systemic effects, the alicaforsen rectal enema formulation provides a unique pharmacokinetic profile: <0.6% mean systemic bioavailability with colonic tissue concentrations orders of magnitude higher than plasma levels [1]. This pharmacokinetic separation enables clean pharmacodynamic readouts of local ICAM-1 inhibition in colonic mucosa without systemic oligonucleotide exposure confounding safety or efficacy endpoints [2].

Steroid-Tapering Protocols in Corticosteroid-Dependent Crohn's Disease

Clinical trial evidence demonstrates a 14 percentage point absolute increase in successful steroid withdrawal at week 14 with alicaforsen (78%) versus placebo (64%; p=0.032) [1]. This steroid-sparing signal, combined with exposure-dependent efficacy (p=0.0064 for steroid-free remission correlation with drug exposure) [2], supports the use of alicaforsen in research protocols designed to evaluate corticosteroid tapering strategies in steroid-dependent Crohn's disease populations, particularly when optimized dosing based on pharmacokinetic monitoring can be implemented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alicaforsen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.